
(Rac)-RK-682: A Technical Guide to its
Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Rac)-RK-682

Cat. No.: B1679406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(Rac)-RK-682 is a naturally occurring tetronate polyketide first identified as a potent inhibitor of

protein tyrosine phosphatases (PTPases). Isolated from Streptomyces sp. 88-682, this small

molecule has garnered interest in drug discovery due to its ability to modulate cellular signaling

pathways through the inhibition of key phosphatases, leading to cell cycle arrest. This technical

guide provides a comprehensive overview of the discovery, isolation, biosynthetic pathway, and

characterization of (Rac)-RK-682, with a focus on its mechanism of action as a PTPase

inhibitor. Detailed experimental protocols for key assays and visualizations of relevant

pathways are included to support further research and development.

Discovery and Isolation
(Rac)-RK-682 was first discovered as a microbial metabolite produced by the actinomycete

Streptomyces sp. 88-682. The initial discovery was reported by Hamaguchi et al. in 1995,

where it was identified as a specific inhibitor of protein tyrosine phosphatases[1].

Fermentation and Extraction
While the full, detailed protocol from the original publication by Hamaguchi et al. (1995) is not

readily available in the public domain, subsequent studies on the biosynthesis of RK-682

provide a general method for its production and extraction.
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Experimental Protocol: Fermentation and Extraction of RK-682

Fermentation:Streptomyces sp. strain 88-682 is incubated on TWM agar medium (0.5%

glucose, 1% sucrose, 0.5% tryptone, 0.25% yeast extract, 0.0036% EDTA, 2% agar, pH 7.1).

Incubation: The culture is maintained at 28°C for 6 days.

Extraction: The resulting cultures are filtered and then extracted with two volumes of ethyl

acetate.

Concentration: The ethyl acetate extracts are evaporated to dryness.

Solubilization: The dried extract is redissolved in methanol for further analysis and

purification.

Note: The detailed purification process, likely involving chromatographic techniques, and the

quantitative yield from the original isolation are not detailed in the accessible literature.

Structural Elucidation
The structure of RK-682 was determined to be 3-hexadecanoyl-5-hydroxymethyltetronic acid

through spectroscopic methods.

Spectroscopic Data:

Mass Spectrometry: The pseudo-molecular ion ([M+H]⁺) of RK-682 has been observed at

m/z 369.3[2].

Note: Detailed ¹H and ¹³C NMR spectroscopic data and their assignments from the original

structure elucidation are not available in the reviewed literature.

Biosynthesis of RK-682
RK-682 is a polyketide natural product whose biosynthesis is governed by the rk gene cluster.

The tetronate ring, a key feature of RK-682, is formed through a unique enzymatic pathway.

The biosynthesis has been reconstituted in vitro, providing a clear understanding of the key

enzymatic steps.
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The proposed biosynthetic pathway for RK-682 involves the following key enzymes:

RkC: A polyketide synthase (PKS) that carries out one round of polyketide chain elongation

to produce 3-oxo-stearoyl-S-ACP.

RkF: An acyl carrier protein (ACP).

RkD: A FabH-like 3-oxoacyl-ACP synthase III that catalyzes the condensation of 3-oxo-

stearoyl-S-RkC and glyceryl-S-RkF to form the tetronate ring of RK-682.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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